3-[(2-iodobenzyl)oxy]benzaldehyde
Description
3-[(2-Iodobenzyl)oxy]benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a (2-iodobenzyl)oxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties imparted by the iodine atom and benzyl ether linkage. The iodine atom enhances electrophilicity at the aldehyde group while contributing to heavy atom effects in spectroscopic characterization .
Properties
IUPAC Name |
3-[(2-iodophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYLNURJLIJAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers: 4-[(2-Iodobenzyl)oxy]benzaldehyde
Halogenated Derivatives: 3-Chlorobenzaldehyde
- Electronic Effects : Chlorine (smaller, more electronegative) vs. iodine (larger, polarizable) alters aldehyde reactivity.
- Safety Profile : 3-Chlorobenzaldehyde requires stringent handling (skin/eye irritation risks) , whereas iodine’s lower volatility may reduce inhalation hazards in the iodinated analog.
Multi-Substituted Analogs: 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)
- Substituent Impact: Dual 4-fluorobenzyloxy groups at 3- and 4-positions enhance steric bulk, reducing reaction yields (72.8% via alkylation) compared to mono-substituted derivatives .
- Fluorine vs. Iodine : Fluorine’s electron-withdrawing effect increases aldehyde electrophilicity, whereas iodine’s polarizability may stabilize transition states in nucleophilic additions.
Ether-Modified Derivatives: 3-[(2-Methoxyethoxy)methoxy]benzaldehyde
- Solubility : The methoxyethoxy chain improves polar solvent solubility vs. the lipophilic iodobenzyl group.
- Synthetic Accessibility : Commercially available with 97% purity, suggesting simpler synthesis vs. halogenated analogs requiring cross-coupling .
Key Data Tables
Table 1: Substituent Effects on Aldehyde Reactivity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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